N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with an o-tolyl group at position 2 and a 2,6-difluorobenzamide moiety at position 2. This structure is characteristic of molecules designed for targeted interactions, likely in medicinal chemistry, due to the combination of fluorinated aromatic systems and a sulfonated heterocycle.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-11-5-2-3-8-16(11)24-18(12-9-28(26,27)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMSGDFSKFAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, characterized by a unique arrangement that contributes to its biological activity.
Chemical Formula : CHFNOS
Molecular Weight : 414.4 g/mol
Structural Characteristics :
- Contains a thieno[3,4-c]pyrazole moiety.
- Substituted with an o-tolyl group and difluorobenzamide.
Antimicrobial Activity
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit notable antimicrobial properties . For instance, studies have shown that derivatives can inhibit the growth of various microorganisms. A comparative study demonstrated that certain pyrazole derivatives displayed significant activity against fungi and bacteria, suggesting potential applications in treating infections caused by resistant strains .
Antileishmanial and Antimalarial Effects
This compound has been specifically studied for its antileishmanial and antimalarial effects . The mechanism of action is believed to involve the inhibition of essential enzymes in pathogens such as Leishmania species. Notably, it may inhibit Lm-PTR1 (Leishmania major pteridine reductase 1), crucial for the survival of these parasites .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity , which is essential in mitigating oxidative stress-related diseases. In studies involving erythrocytes from economically important fish species exposed to toxins like 4-nonylphenol, thienopyrazole derivatives demonstrated protective effects against cellular damage .
Study on Erythrocyte Protection
A significant study assessed the protective effects of thienopyrazole compounds against oxidative stress in fish erythrocytes. The results indicated that exposure to these compounds significantly reduced the percentage of altered erythrocytes compared to control groups exposed only to toxins .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole + 4-Nonylphenol | 12 ± 1.03 |
Comparative Antimicrobial Activity
In another study comparing various pyrazole derivatives against standard antimicrobial agents, this compound exhibited competitive efficacy against several strains of bacteria and fungi .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide has been investigated for its potential to combat various microbial infections. Specific studies have highlighted its effectiveness against bacterial strains and fungi, positioning it as a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. Similar thienopyrazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, compounds related to thienopyrazoles have demonstrated activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective inhibition of cell growth . The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antileishmanial and Antimalarial Activities
This compound is also being explored for its antileishmanial and antimalarial properties. The structural features that contribute to its biological activity may enhance its efficacy against protozoan parasites responsible for these diseases .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several key steps:
- Formation of the Thienopyrazole Core : This step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of Substituents : The o-tolyl group is introduced through substitution reactions using halides in the presence of bases such as potassium carbonate .
- Oxidation to Form Dioxido Groups : Oxidative conditions using agents like hydrogen peroxide are employed to form the dioxido substituent .
- Amide Coupling : The final step involves coupling the thienopyrazole derivative with difluorobenzoyl chloride using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Case Studies and Research Findings
Several studies have documented the biological activities of thienopyrazole derivatives:
- A study published in Nature Reviews highlighted the anticancer potential of thienopyrazole derivatives against various cancer types, emphasizing their ability to target specific pathways involved in tumor growth .
- Another investigation focused on the synthesis and biological evaluation of related compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
- Amide Group Diversity: The rigid 2,6-difluorobenzamide in the target compound contrasts with the more flexible ethanediamide or oxalamide linkers. Fluorination may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues.
- Sulfone Group : The 5,5-dioxido moiety is conserved across all analogues, suggesting its critical role in solubility, stability, or electrostatic interactions with biological targets.
Functional Analogues in Agrochemical Chemistry
Table 2: 2,6-Difluorobenzamide Derivatives in Pesticides
| Compound Name (IUPAC) | Use | Structural Feature |
|---|---|---|
| N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide | Teflubenzuron | Benzoylurea with 2,6-difluorobenzamide |
| N-(((3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide | Hexaflumuron | Benzoylurea with tetrafluoroethoxy substitution |
| N-(((3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide | Novaluron | Benzoylurea with trifluoromethoxy group |
Key Differences:
- Scaffold Divergence: The pesticidal compounds utilize a benzoylurea scaffold linked to the 2,6-difluorobenzamide group, whereas the target compound employs a thienopyrazole core. This divergence suggests distinct modes of action—benzoylureas inhibit chitin synthesis in insects, while the thienopyrazole derivative may target mammalian enzymes or receptors.
- Fluorination Strategy : Both classes leverage fluorine atoms to enhance bioavailability and resistance to metabolic degradation, but the pesticidal derivatives prioritize halogenated aryl groups for broad-spectrum insecticidal activity .
Research Findings and Implications
- Thienopyrazole Derivatives: The sulfonated thienopyrazole scaffold is a versatile platform for drug discovery, with substituent variations enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The o-tolyl and 2,6-difluorobenzamide groups in the target compound likely optimize target affinity and selectivity .
- Fluorinated Benzamides : The 2,6-difluorobenzamide moiety is a shared feature in both pharmaceuticals and agrochemicals, underscoring its utility in enhancing compound stability and interaction specificity.
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: Which analytical techniques confirm structure and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and sulfone groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve bond lengths/angles (e.g., S=O bonds ~1.43 Å) using SHELXL .
- HPLC-Purity: >95% purity using C18 columns (acetonitrile/water gradient) .
Basic: What preliminary biological assays evaluate pharmacological potential?
Methodological Answer:
- In Vitro:
- Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .
- Receptor binding (e.g., GABAₐ for CNS targets) .
- In Vivo:
- Rodent models for analgesia (e.g., tail-flick test) .
- Cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Control Variables: Compare assay conditions (e.g., pH, cell line viability) .
- Structural Validation: Re-characterize batches via XRD to rule out polymorphic differences .
- Orthogonal Assays: Use SPR (surface plasmon resonance) to validate binding kinetics independently .
Advanced: What strategies optimize synthetic yields and reduce by-products?
Methodological Answer:
- DoE (Design of Experiments): Screen parameters (e.g., solvent, catalyst loading) using Plackett-Burman design .
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) for selective amidation .
- In Situ Monitoring: FTIR or Raman spectroscopy to track reaction progress .
Advanced: How is X-ray crystallography applied for structural elucidation?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-Factor | 0.049 | |
| Bond Length (S=O) | 1.43 Å |
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 1PXX) with flexible side chains .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns .
- QSAR Models: Correlate substituent electronegativity (e.g., difluoro vs. dichloro) with activity .
Advanced: How to design a structure-activity relationship (SAR) study?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., o-tolyl → p-chlorophenyl) .
- Activity Profiling: Test analogs against a panel of kinases or GPCRs .
- Data Analysis: Use PCA (principal component analysis) to cluster bioactivity trends .
Q. Table 3: SAR Trends in Thienopyrazole Derivatives
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| o-Tolyl | COX-2 inhibition: 0.8 µM | |
| 2,6-Difluorobenzamide | GABAₐ binding: 12 nM | |
| 4-Chlorophenyl | Anticancer (HeLa): 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
